molecular formula C14H8O6 B1678644 Quinalizarin CAS No. 81-61-8

Quinalizarin

Katalognummer B1678644
CAS-Nummer: 81-61-8
Molekulargewicht: 272.21 g/mol
InChI-Schlüssel: VBHKTXLEJZIDJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Quinalizarin has a molecular formula of C14H8O6 and a molecular weight of 272.21 g/mol . It belongs to the class of organic compounds known as hydroxyanthraquinones, which are compounds containing a hydroxyanthraquinone moiety, consisting of an anthracene bearing a quinone and a hydroxyl group .


Physical And Chemical Properties Analysis

Quinalizarin has a molar mass of 272.212 g/mol . It has a density of 1.8±0.1 g/cm3, a boiling point of 517.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

1. Antifungal Treatment

  • Summary of Application: Quinalizarin has been identified as a potential antifungal drug for the treatment of Candida albicans fungal infection in cancer patients . It exhibits antifungal activity against opportunistic pathogenic Candida species and Geotrichum capitatum .
  • Methods of Application: The study used real-time RT-PCR to reveal that quinalizarin downregulated the expression of hyphae-related and biofilm-specific genes . The flow cytometry method was used to show that both apoptosis and necrosis were the physiological mechanisms of quinalizarin-induced C. albicans cell death, depending on the dose of the antifungal agent .
  • Results or Outcomes: The treatment with this anthraquinone reduced hyphal growth, inhibited biofilm formation, and damaged mature Candida albicans biofilms . A further study revealed an increase in the levels of intracellular reactive oxygen species and alterations in mitochondrial membrane potential after treatment with quinalizarin .

2. Cancer Treatment

  • Summary of Application: Quinalizarin has potential antitumor properties and is effective in different types of tumor cells . It has been identified as one of the most selective inhibitors of CK2, superior to the first-in-class CK2 inhibitor, CX-4945, now in clinical trials for the treatment of cancer .
  • Methods of Application: The study used MTT assay to evaluate the viability of human breast cancer cells that had been treated with quinalizarin . Flow cytometric analyses and western blotting were used to investigate the effects of quinalizarin on apoptosis and cycle arrest in MCF‑7 cells with focus on reactive oxygen species (ROS) production .
  • Results or Outcomes: Quinalizarin exhibited significant cytotoxic effects on human breast cancer cells in a dose‑dependent manner . Accompanying ROS, quinalizarin induced MCF‑7 cell mitochondrial‑associated apoptosis by regulating mitochondrial‑associated apoptosis, and caused cell cycle arrest at the G2/M phase in a time‑dependent manner .

4. Treatment of Intercurrent Fungal Infections

  • Summary of Application: Quinalizarin has potential antitumor properties and is effective in different types of tumor cells . The aim of the study was to prove that quinalizarin can be used simultaneously in the treatment of cancer and in the treatment of intercurrent fungal infections .
  • Methods of Application: The study used real-time RT-PCR to reveal that quinalizarin downregulated the expression of hyphae-related and biofilm-specific genes . The flow cytometry method was used to show that both apoptosis and necrosis were the physiological mechanisms of quinalizarin-induced C. albicans cell death, depending on the dose of the antifungal agent .
  • Results or Outcomes: Quinalizarin was identified as a novel antifungal compound with low toxicity . These results may contribute to the development of a new drug with dual activity in the treatment of cancer-associated candidiasis .

5. Leukemia Treatment

  • Summary of Application: Quinalizarin has potential antitumor properties and is effective in different types of tumor cells, including leukemia T cells . The aim of the study was to prove that quinalizarin can be used simultaneously in the treatment of cancer and in the treatment of intercurrent fungal infections .
  • Methods of Application: The study used real-time RT-PCR to reveal that quinalizarin downregulated the expression of hyphae-related and biofilm-specific genes . The flow cytometry method was used to show that both apoptosis and necrosis were the physiological mechanisms of quinalizarin-induced C. albicans cell death, depending on the dose of the antifungal agent .
  • Results or Outcomes: Quinalizarin was identified as a novel antifungal compound with low toxicity . These results may contribute to the development of a new drug with dual activity in the treatment of cancer-associated candidiasis .

6. Lung Cancer Treatment

  • Summary of Application: Quinalizarin exerts an anti-tumour effect on lung cancer A549 cells by modulating the Akt, MAPK, STAT3 and p53 signalling pathways .
  • Methods of Application: MTT assays were used to evaluate the effects of quinalizarin on the viability of lung cancer A549 cells . Flow cytometric analyses and western blotting were used to investigate the effects of quinalizarin on apoptosis and cycle arrest in A549 cells .
  • Results or Outcomes: Quinalizarin inhibited A549 cell proliferation and induced A549 cell cycle arrest at the G0/G1 phase . Quinalizarin induced apoptosis by upregulating the expression of B‑cell lymphoma 2 (Bcl‑2)‑associated agonist of cell death, cleaved‑caspase‑3 and cleaved‑poly (adenosine diphosphate‑ribose) polymerase, and downregulating the expression of Bcl‑2 .

Safety And Hazards

Quinalizarin is classified as having acute toxicity if swallowed and is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .

Zukünftige Richtungen

Quinalizarin has been identified as a potential antifungal drug for the treatment of Candida albicans fungal infection in cancer patients . It has also been found to reduce icotinib resistance in human lung adenocarcinoma cell lines . These findings suggest that Quinalizarin may have potential applications in the treatment of cancer and intercurrent fungal infections .

Eigenschaften

IUPAC Name

1,2,5,8-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O6/c15-6-3-4-7(16)11-10(6)12(18)5-1-2-8(17)13(19)9(5)14(11)20/h1-4,15-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHKTXLEJZIDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052558
Record name Quinalizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red solid with a green metallic luster; [Merck Index] Red-brown powder; [Acros Organics MSDS]
Record name Quinalizarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17073
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Quinalizarin

CAS RN

81-61-8
Record name Quinalizarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,8-Tetrahydroxy anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinalizarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name quinalizarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name quinalizarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,2,5,8-tetrahydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinalizarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,5,8-tetrahydroxyanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINALIZARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D43C3LYSG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinalizarin
Reactant of Route 2
Reactant of Route 2
Quinalizarin
Reactant of Route 3
Reactant of Route 3
Quinalizarin
Reactant of Route 4
Quinalizarin
Reactant of Route 5
Quinalizarin
Reactant of Route 6
Quinalizarin

Citations

For This Compound
2,370
Citations
G Cozza, M Mazzorana, E Papinutto, J Bain… - Biochemical …, 2009 - portlandpress.com
… Quinalizarin belongs to the same chemical class of … In the present study, we show that the selectivity of quinalizarin … and the functional consequences of quinalizarin binding to CK2. …
Number of citations: 179 portlandpress.com
YQ Zang, YY Feng, YH Luo… - Molecular …, 2019 - spandidos-publications.com
… investigate the apoptotic effects of quinalizarin in MCF‑7 … quinalizarin and 5‑fluorouracil. Flow cytometric analyses and western blotting were used to investigate the effects of quinalizarin …
Number of citations: 17 www.spandidos-publications.com
VY Fain, BE Zaitsev, MA Ryabov - Russian Journal of Coordination …, 2007 - Springer
… The formation of complexes with quinalizarin was found to … The diversity of the electronic absorption spectra of quinalizarin … The classification of the known quinalizarin complexes is …
Number of citations: 4 link.springer.com
L Schwind, L Nalbach, AD Zimmer, KB Kostelnik… - … et Biophysica Acta (BBA …, 2017 - Elsevier
Background Protein kinase CK2 is induced early in adipogenesis whereas later on, this kinase seems to be dispensable. Here, we have analysed how CK2 might be involved in early …
Number of citations: 12 www.sciencedirect.com
YH Luo, JQ Li, Y Zhang, JR Wang… - Drug Development …, 2019 - Wiley Online Library
… quinalizarin-induced apoptosis by regulating MAPK and STAT3 signaling pathways. In summary, quinalizarin … in human melanoma A375 cells, and quinalizarin may be used as a novel …
Number of citations: 10 onlinelibrary.wiley.com
EA Johnson, MJ Toogood - Analyst, 1954 - pubs.rsc.org
The well known method for the determination of boron with quinalizarin has been investigated, with particular reference to the concentration of the sulphuric acid that is used in the …
Number of citations: 17 pubs.rsc.org
KC Srivastava, SK Banerji - Australian Journal of Chemistry, 1967 - CSIRO Publishing
The formation of a bluish violet chelate between bivalent lead and 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin) with maximum absorption at 520mμ has been studied. The chelate is …
Number of citations: 12 www.publish.csiro.au
S Mukherjee Chatterjee, CK Jain, S Singha, P Das… - ACS …, 2018 - ACS Publications
Quinalizarin (THAQ), a hydroxy-9,10-anthraquinone analogue of the family of anthracycline anticancer drugs and an inhibitor of protein kinase, was observed for its anticancer activity. …
Number of citations: 14 pubs.acs.org
F Ayari, E Srasra, M Trabelsi-Ayadi - Desalination, 2007 - Elsevier
… The purpose of this investigation was to removal quinalizarin, witch … to exchangeable cations and the quinalizarin concentration. … 3M than 2.210 4M of quinalizarin solution concentration. …
Number of citations: 40 www.sciencedirect.com
G Cozza, A Venerando, S Sarno… - BioMed Research …, 2015 - hindawi.com
… quinalizarin on a larger panel of 140 kinases we reach the conclusion that quinalizarin is one … Moreover here we show that quinalizarin is able to discriminate between the isolated CK2 …
Number of citations: 29 www.hindawi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.